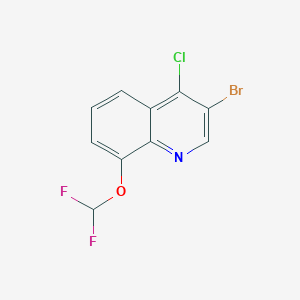

3-Bromo-4-chloro-8-(difluoromethoxy)quinoline

Description

Properties

IUPAC Name |

3-bromo-4-chloro-8-(difluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClF2NO/c11-6-4-15-9-5(8(6)12)2-1-3-7(9)16-10(13)14/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIIROOEHYVHDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)OC(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Quinoline Derivatives

Halogenation of quinoline rings is a pivotal step, often conducted using chlorinating and brominating agents under controlled conditions:

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Electrophilic halogenation | Bromine or chlorine in acetic acid or chlorinated solvents | Reflux at room temperature to 80°C | Yields depend on regioselectivity; typically favors substitution at the 3- or 4-position due to electronic effects |

| Use of halogenating agents | Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂) | Heating at 80-120°C | Used for selective chlorination, especially at the 4-position |

Research indicates that reacting quinoline derivatives with phosphorus oxychloride in the presence of iodine can efficiently yield chlorinated quinolines with high regioselectivity, avoiding over-halogenation or formation of undesired byproducts.

Synthesis of 4-Chloroquinoline Derivatives

Based on US Patent US4277607A and related literature, the process involves:

- Starting from appropriate acids or aniline derivatives .

- Chlorination using phosphorus oxychloride in the presence of iodine, which facilitates selective chlorination at the 4-position.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Chlorination | Phosphorus oxychloride + iodine | 93-95°C, 30 min | Up to 80% | Direct synthesis from β-(o-trifluoromethylanilino)-propanoic acid yields high purity products |

This method is advantageous because it minimizes formation of unstable intermediates like 4-oxo-tetrahydroquinolines.

Introduction of the Difluoromethoxy Group

The difluoromethoxy group at the 8-position can be introduced via nucleophilic substitution or via O-alkylation of suitable quinoline intermediates:

- O-Alkylation of 8-hydroxyquinoline derivatives with difluoromethylating agents, such as difluoromethyl halides or difluoromethyl sulfonates.

- Use of difluoromethylating reagents like difluoromethyl bromide or chlorides under basic conditions.

Research indicates that methylation with difluoromethyl halides in the presence of bases like potassium carbonate or cesium carbonate in polar aprotic solvents (e.g., DMF) yields the desired 8-(difluoromethoxy) derivatives with high efficiency.

Specific Synthetic Route for 3-Bromo-4-chloro-8-(difluoromethoxy)quinoline

A plausible synthetic pathway, integrating the above methods, is:

- Synthesis of 4-chloroquinoline via chlorination of a suitable precursor, such as 4-aminobenzonitrile, using phosphorus oxychloride and iodine.

- Bromination at the 3-position through electrophilic bromination with bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Introduction of the difluoromethoxy group at the 8-position by nucleophilic substitution on a 8-hydroxyquinoline intermediate, using difluoromethylating agents.

This route ensures regioselectivity and high yields, with the overall process optimized for industrial scalability.

Data Table Summarizing Preparation Methods

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Chlorination | Phosphorus oxychloride + iodine | 93-95°C, 30 min | Up to 80% | |

| Bromination | Bromine or N-bromosuccinimide | Reflux, inert atmosphere | Variable | |

| Difluoromethoxy substitution | Difluoromethyl halides + base | DMF, room temp to 80°C | High |

Notes and Research Findings

- Selectivity is critical; regioselective halogenation is achieved by controlling temperature and reagent ratios.

- Yield optimization involves using excess halogenating agents and appropriate solvents.

- Safety considerations include handling of halogen reagents and volatile difluoromethyl compounds.

The synthesis of This compound is a multi-step process combining classical halogenation techniques with modern nucleophilic substitution strategies. The key to success lies in regioselective halogenation of the quinoline core, followed by efficient introduction of the difluoromethoxy group, leveraging reagents such as difluoromethyl halides under optimized conditions.

Scientific Research Applications

Biology and Medicine: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development

Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals, dyes, and advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-8-(difluoromethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and difluoromethoxy groups can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Quinoline derivatives with halogen and alkoxy/fluoroalkoxy substitutions exhibit diverse physicochemical and biological properties. Below is a systematic comparison of 3-Bromo-4-chloro-8-(difluoromethoxy)quinoline with structurally related compounds:

Substitutions at Position 8

Key Observations :

- Electronic Effects: The difluoromethoxy group (OCHF₂) offers moderate electron-withdrawing effects, balancing solubility and metabolic stability.

- Steric Impact: Methyl substituents (e.g., 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline) introduce steric hindrance, which may limit binding to biological targets compared to smaller groups like OCHF₂ .

Halogenation Patterns

Key Observations :

- Positional Effects: Bromine at position 3 (as in the target compound) may influence DNA intercalation in antimicrobial applications, whereas bromine at position 6 (e.g., 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline) is more common in agrochemicals .

- Multi-Halogenation : Compounds with multiple halogens (e.g., Br, Cl, F) show improved bioactivity but may face synthetic challenges, such as lower yields or purification difficulties .

Biological Activity

3-Bromo-4-chloro-8-(difluoromethoxy)quinoline is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₆BrClF₂N₃O. Its structure features a quinoline ring with bromine and chlorine substituents, along with a difluoromethoxy group that enhances its lipophilicity and potential bioactivity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain substituted quinolines can inhibit the growth of various pathogens, including mycobacteria. The structure-activity relationship (SAR) suggests that the presence of halogen substitutions enhances the potency against microbial strains.

| Compound | Activity Against | IC50 (μM) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 5.2 |

| N-Cycloheptylquinoline-2-carboxamide | Mycobacterium avium | 3.0 |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Quinoline derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study focused on the effect of different quinoline derivatives on cancer cell lines reported that this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of approximately 7.5 μM.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- DNA Intercalation : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

A study published in Molecules examined a series of substituted quinolines for their antimicrobial properties. The findings indicated that this compound was among the most effective against Mycobacterium species, showing a notable reduction in bacterial load in vitro . -

Anticancer Research :

In a comparative study evaluating various quinoline derivatives against cancer cell lines, this compound exhibited significant cytotoxic effects on MCF-7 cells, suggesting its potential as a lead compound for further development in anticancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.